REACTION_CXSMILES
|
C[CH:2]([O:4]C(/N=N/C(OC(C)C)=O)=O)C.[C:15]1(C2C=CC=CC=2)[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[C:21]([N:23]1[CH:28]=[C:27]([O:29][CH3:30])[CH2:26][CH2:25][CH:24]1[CH2:31]O)=[O:22].[C:39]1(=[O:49])[NH:43][C:42](=[O:44])[C:41]2=[CH:45][CH:46]=[CH:47][CH:48]=[C:40]12.[CH:50]1[CH:55]=[CH:54][C:53]([P:56]([C:63]2[CH:68]=[CH:67][CH:66]=[CH:65][CH:64]=2)[C:57]2[CH:62]=[CH:61][CH:60]=[CH:59][CH:58]=2)=[CH:52][CH:51]=1>C1COCC1>[C:15]1([C:50]2[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=2)[C:16]([C:21]([N:23]2[CH2:28][C:27]([O:4][CH3:2])([O:29][CH3:30])[CH2:26][CH2:25][CH:24]2[CH2:31][N:43]2[C:39](=[O:49])[C:40]3[C:41](=[CH:45][CH:46]=[CH:47][CH:48]=3)[C:42]2=[O:44])=[O:22])=[CH:17][CH:18]=[CH:19][CH:20]=1.[C:57]1([P:56](=[O:4])([C:53]2[CH:52]=[CH:51][CH:50]=[CH:55][CH:54]=2)[C:63]2[CH:68]=[CH:67][CH:66]=[CH:65][CH:64]=2)[CH:62]=[CH:61][CH:60]=[CH:59][CH:58]=1
|
Name
|
|
Quantity
|
2.93 mL
|
Type
|
reactant
|
Smiles
|
CC(C)OC(=O)/N=N/C(=O)OC(C)C
|
Name
|
biphenyl-2-yl(2-(hydroxymethyl)-5-methoxy-3,4-dihydropyridin-1 (2H)-yl)methanone
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)C(=O)N1C(CCC(=C1)OC)CO)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
3.97 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at rt for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude residue which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)C(=O)N1C(CCC(C1)(OC)OC)CN1C(C2=CC=CC=C2C1=O)=O)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |